2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Overview
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is an organic compound that features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an acetamide moiety
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound undergoes a process known as catalytic protodeboronation . This process involves the removal of a boron atom from the boronic ester, which is facilitated by a catalyst. The protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved utilizing a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura reaction, a type of metal-catalyzed C-C bond formation . This reaction is a widely used method for forming carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds .
Pharmacokinetics
It’s important to note that the compound’s stability can be influenced by environmental factors such as ph .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This makes it a valuable tool in the field of organic synthesis, enabling the creation of a wide variety of complex organic compounds .
Action Environment
The compound’s action can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a process that the compound undergoes, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Biochemical Analysis
Biochemical Properties
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration reactions. It interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The compound is known to interact with palladium and copper catalysts, which are essential for the borylation of alkylbenzenes and the coupling with aryl iodides . These interactions are crucial for the synthesis of complex organic molecules and have implications in medicinal chemistry and material science.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of various enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, it can modulate cell signaling pathways, impacting processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand for certain enzymes, facilitating enzyme inhibition or activation. The compound’s boron moiety is particularly important for its binding interactions, allowing it to form stable complexes with various biomolecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been observed to affect cellular function, with potential implications for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and modulating enzyme function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Its interactions with specific enzymes, such as those involved in borylation and hydroboration reactions, are critical for its metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s overall biochemical activity and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . Its localization is crucial for its activity and function, impacting processes such as enzyme activity, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron, forming the boronate ester. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and heating the reaction mixture to around 80°C .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as ethanol or toluene.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Medicine: Investigated for its role in drug discovery, particularly in the synthesis of biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in Suzuki-Miyaura reactions.
Pinacolborane: A boron reagent used in hydroboration reactions.
Bis(pinacolato)diboron: A reagent used in borylation reactions.
Uniqueness
Its stability and reactivity make it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGSPDOXCXYGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585980 | |
Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843646-72-0 | |
Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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